
9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of ethyl, fluoro, and iodo substituents on the fluorene core
Preparation Methods
The synthesis of 9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of fluorene followed by substitution reactions to introduce the ethyl, fluoro, and iodo groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding fluorenone derivatives or reduction to form dihydrofluorene derivatives.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions such as Suzuki or Heck coupling, leading to the formation of more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science: The compound is explored for its potential in creating new materials with unique optical and electronic properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in organic electronics, the compound’s electronic properties are harnessed to facilitate charge transport and light emission. The presence of the fluoro and iodo groups can influence the compound’s reactivity and interaction with other molecules, making it a versatile component in chemical synthesis.
Comparison with Similar Compounds
9,9-Diethyl-2-fluoro-7-iodo-9H-fluorene can be compared with other fluorene derivatives such as:
- 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene
- 2,7-Diiodo-9,9-dioctyl-9H-fluorene
- 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene
These compounds share similar structural features but differ in the substituents attached to the fluorene core. The unique combination of ethyl, fluoro, and iodo groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications that other derivatives may not be able to achieve.
Properties
Molecular Formula |
C17H16FI |
|---|---|
Molecular Weight |
366.21 g/mol |
IUPAC Name |
9,9-diethyl-2-fluoro-7-iodofluorene |
InChI |
InChI=1S/C17H16FI/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 |
InChI Key |
DQMZLQLXESCLLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)I)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


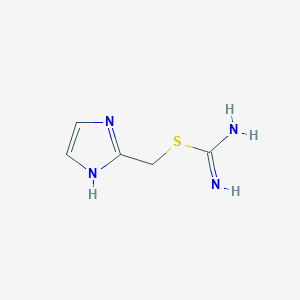
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
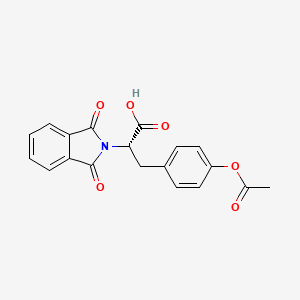
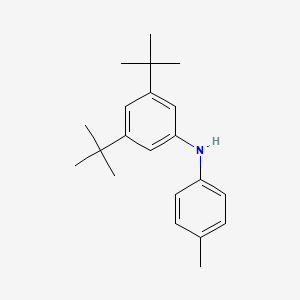

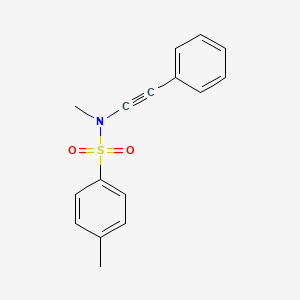


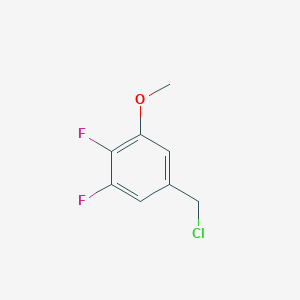
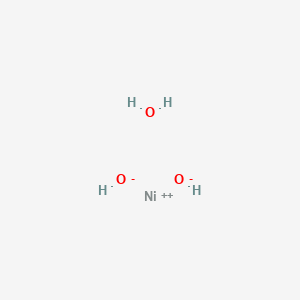
![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)
![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)

